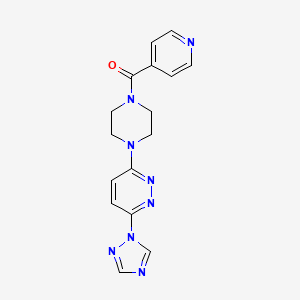

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone

Description

This compound features a piperazine core linked to a pyridazine ring substituted with a 1,2,4-triazole moiety and a pyridin-4-yl methanone group. Its structure combines heterocyclic aromatic systems (pyridazine, triazole, pyridine) with a flexible piperazine linker, which is common in bioactive molecules targeting central nervous system receptors, antimicrobial agents, or kinase inhibitors .

Properties

IUPAC Name |

pyridin-4-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N8O/c25-16(13-3-5-17-6-4-13)23-9-7-22(8-10-23)14-1-2-15(21-20-14)24-12-18-11-19-24/h1-6,11-12H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBIUQRUNMMNSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyridazinyl and triazolyl structures. One common approach is to first synthesize the 1H-1,2,4-triazole ring, followed by its attachment to the pyridazinyl group. The piperazinyl and pyridin-4-yl groups are then introduced through subsequent reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up to ensure efficient production. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups that can be further modified for specific applications.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its biological activity has been explored in the context of drug discovery and development.

Medicine: : It has shown promise as a potential therapeutic agent for various diseases.

Industry: : Its unique chemical properties make it useful in the development of new materials and technologies.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole-Containing Piperazine Derivatives

describes six compounds with imidazo-pyridine or pyridazine cores linked to piperazine and triazole groups. Key comparisons include:

- Substituent Effects : Compound 8p () introduces a methoxy-nitrobenzene group on the triazole, increasing hydrophobicity and electron-withdrawing effects compared to the target compound’s simpler triazole-pyridazine system. This may reduce solubility but enhance target binding in hydrophobic pockets .

- Physical State : The target compound’s solid-state stability (inferred from analogs like 8p and 11b , which are solids with defined melting points) contrasts with viscous liquids (e.g., 10a , 10b ), suggesting that alkyl chain length and substituent bulk influence crystallinity .

Tetrazole vs. Triazole Substitutions

A structurally related compound in replaces the 1,2,4-triazole with a tetrazole group, forming (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone. Key differences:

- Electronic Properties : Tetrazole’s higher acidity (pKa ~4.9 vs. triazole’s ~8.6) enhances ionic interactions under physiological conditions.

Pyridinyl Methanone Variants

describes a compound with a dihydropyrazole-indole core linked to a pyridin-3-yl methanone. While the methanone group is conserved, the indole system introduces planar aromaticity and hydrogen-bonding sites absent in the target compound. This may favor interactions with serotonin receptors over kinase targets .

Data Tables

Table 1. Structural and Physical Properties of Selected Analogs

Table 2. Key Functional Group Comparisons

Research Findings

- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for ’s analogs, involving Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation and nucleophilic substitution for piperazine coupling .

- However, the absence of nitro/methoxy groups may reduce cytotoxicity .

- Spectroscopic Characterization : NMR and MS data (e.g., 8p , 11b in ) provide benchmarks for validating the target compound’s purity and structure .

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone, often referred to as a triazole derivative, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 423.43 g/mol. The structure contains a piperazine ring, a pyridazine moiety substituted with a triazole, and a pyridine group, which are known for their diverse biological activities.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study highlighted the efficacy of similar compounds against various bacterial strains, suggesting that the presence of the triazole moiety enhances antibacterial properties through inhibition of fungal cytochrome P450 enzymes .

Anticancer Activity

Triazole-containing compounds have been recognized for their anticancer potential. For instance, derivatives similar to the compound have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in cancer progression and microbial resistance. Specifically, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both cancer cells and certain pathogens .

Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By targeting specific enzymes critical for cellular proliferation and survival.

- Apoptosis Induction : Promoting programmed cell death in neoplastic cells.

- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.